molecular formula C16H25NO B241706 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine

1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine

Cat. No. B241706
M. Wt: 247.38 g/mol
InChI Key: WTEZNGNNKSPVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine, also known as TPU-0033, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. TPU-0033 is a small molecule that targets the sigma-1 receptor, a protein that is involved in various cellular processes such as ion channel regulation, cell differentiation, and apoptosis.

Mechanism of Action

1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine targets the sigma-1 receptor, a protein that is involved in various cellular processes such as ion channel regulation, cell differentiation, and apoptosis. 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine binds to the sigma-1 receptor and modulates its activity, leading to downstream effects such as the regulation of calcium signaling and the inhibition of pro-inflammatory cytokine production. 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine has also been found to activate the unfolded protein response, a cellular stress response pathway that is involved in protein folding and degradation.
Biochemical and Physiological Effects
1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine has been found to have various biochemical and physiological effects. In animal models, 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine has been shown to improve cognitive function, reduce amyloid-beta levels, protect dopaminergic neurons, improve motor function, induce apoptosis in cancer cells, and inhibit tumor growth. 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine has also been found to regulate calcium signaling and inhibit pro-inflammatory cytokine production.

Advantages and Limitations for Lab Experiments

One advantage of 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine is its specificity for the sigma-1 receptor, which allows for targeted modulation of cellular processes. However, one limitation of 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine. One direction is to further investigate its therapeutic potential in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and downstream effects on cellular processes.

Synthesis Methods

The synthesis of 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine involves a multi-step process that starts with the reaction of cyclohexanone with nitromethane to form 1-(2-nitrocyclohexyl)ethanone. This is followed by a Henry reaction with formaldehyde and ammonium acetate to yield 1-(2-nitrocyclohexyl)ethanol. The nitro group is then reduced to an amine using hydrogen gas and palladium on carbon catalyst. The resulting amine is then reacted with pyrrolidine-2-carboxylic acid to form 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine.

Scientific Research Applications

1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine has been shown to have potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine has been found to improve cognitive function and reduce amyloid-beta levels in animal models. In Parkinson's disease, 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine has been shown to protect dopaminergic neurons and improve motor function. In cancer, 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine has been found to induce apoptosis in cancer cells and inhibit tumor growth.

properties

Product Name

1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

pyrrolidin-1-yl(1-tricyclo[4.3.1.13,8]undecanyl)methanone

InChI

InChI=1S/C16H25NO/c18-15(17-5-1-2-6-17)16-9-12-3-4-13(10-16)8-14(7-12)11-16/h12-14H,1-11H2

InChI Key

WTEZNGNNKSPVCQ-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C23CC4CCC(C2)CC(C4)C3

Canonical SMILES

C1CCN(C1)C(=O)C23CC4CCC(C2)CC(C4)C3

solubility

28.4 [ug/mL]

Origin of Product

United States

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